![molecular formula C10H9NO2S B13631241 3-(Benzo[d]oxazol-2-ylthio)propanal](/img/structure/B13631241.png)
3-(Benzo[d]oxazol-2-ylthio)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[d]oxazol-2-ylthio)propanal is a heterocyclic compound that features a benzoxazole ring fused with a propanal group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]oxazol-2-ylthio)propanal typically involves the reaction of benzoxazole derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of copper(I) catalyzed azide-alkyne cycloaddition reaction . The reaction conditions often include the use of solvents like chloroform and ethanol, with refluxing for several hours to ensure complete reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]oxazol-2-ylthio)propanal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: 3-(Benzo[d]oxazol-2-ylthio)propanoic acid.
Reduction: 3-(Benzo[d]oxazol-2-ylthio)propanol.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
3-(Benzo[d]oxazol-2-ylthio)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its neuroprotective effects, particularly in the context of Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[d]oxazol-2-ylthio)propanal involves its interaction with various molecular targets. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), and decrease the expression of nuclear factor-κB (NF-κB) in β-amyloid-induced PC12 cells . These pathways are crucial in mediating its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Similar in structure but contain a sulfur atom in place of the oxygen in the benzoxazole ring.
Benzimidazole derivatives: Contain an imidazole ring fused with a benzene ring.
Thiadiazole derivatives: Feature a thiadiazole ring fused with various substituents.
Uniqueness
3-(Benzo[d]oxazol-2-ylthio)propanal is unique due to its specific combination of a benzoxazole ring with a propanal group, which imparts distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research in medicinal chemistry .
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)propanal |
InChI |
InChI=1S/C10H9NO2S/c12-6-3-7-14-10-11-8-4-1-2-5-9(8)13-10/h1-2,4-6H,3,7H2 |
InChI Key |
NMJRQDAECQLMKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


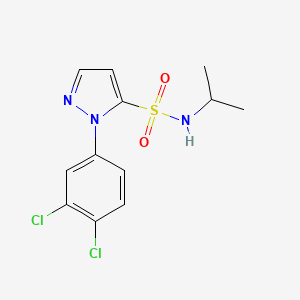


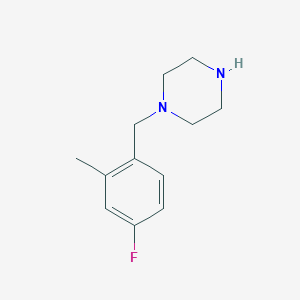

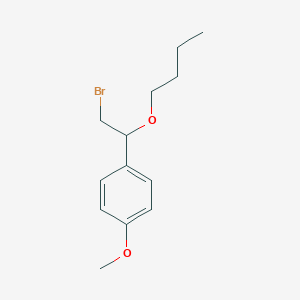


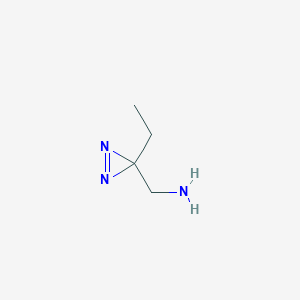
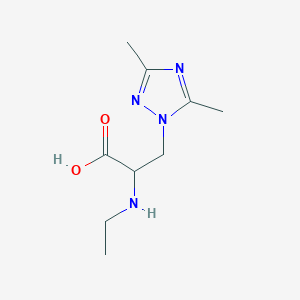


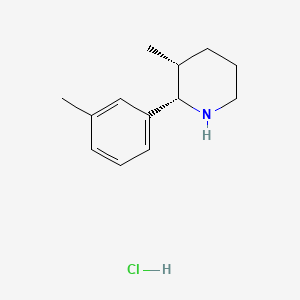
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13631231.png)
